molecular formula C6H3ClN2O4 B3106651 5-Chloropyrazine-2,3-dicarboxylic acid CAS No. 159853-92-6

5-Chloropyrazine-2,3-dicarboxylic acid

Cat. No.: B3106651
CAS No.: 159853-92-6
M. Wt: 202.55 g/mol
InChI Key: HLUIDKPBRYGSBH-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2,3-dicarboxylic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the pyrazine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazine-2,3-dicarboxylic acid typically involves the chlorination of pyrazine-2,3-dicarboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into different pyrazine derivatives with altered functional groups.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different pharmacological and industrial applications .

Scientific Research Applications

5-Chloropyrazine-2,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Chloropyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inhibiting specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2,3-dicarboxylic acid
  • 5-Bromopyrazine-2,3-dicarboxylic acid
  • 5-Fluoropyrazine-2,3-dicarboxylic acid

Uniqueness

5-Chloropyrazine-2,3-dicarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloropyrazine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-2-1-8-3(5(10)11)4(9-2)6(12)13/h1H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUIDKPBRYGSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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